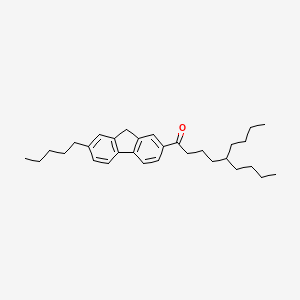![molecular formula C16H13N3O2 B14584996 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-46-1](/img/structure/B14584996.png)
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound known for its unique structure and significant biological activities. This compound belongs to the class of phthalazine derivatives, which have been extensively studied for their potential therapeutic applications, particularly as anticonvulsants and AMPA receptor antagonists .
Preparation Methods
The synthesis of 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives under specific conditions to form the phthalazine core. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require elevated temperatures to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets, such as the AMPA receptors in the brain. By binding to these receptors, the compound inhibits excitatory neurotransmission, which plays a crucial role in the development and spread of epileptic seizures . This inhibition is achieved through a non-competitive antagonistic mechanism, where the compound binds to an allosteric site on the receptor, preventing its activation by glutamate.
Comparison with Similar Compounds
When compared to other similar compounds, 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione stands out due to its unique structural features and potent biological activities. Similar compounds include:
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities.
2,3-Benzodiazepines: These compounds also act as non-competitive AMPA receptor antagonists but have different structural frameworks and pharmacological profiles.
The uniqueness of this compound lies in its specific combination of structural elements, which confer its distinct biological properties and potential therapeutic applications.
Properties
CAS No. |
61415-46-1 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
8-amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H13N3O2/c17-12-2-1-8-3-10-6-13-14(16(21)19-18-15(13)20)7-11(10)4-9(8)5-12/h1-7,13-14H,17H2,(H,18,20)(H,19,21) |
InChI Key |
GWJXPCDINHTFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=CC4C(C=C3C=C21)C(=O)NNC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


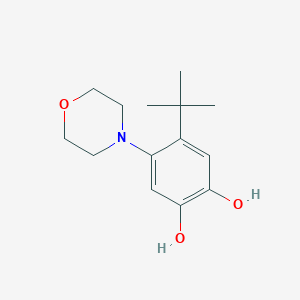
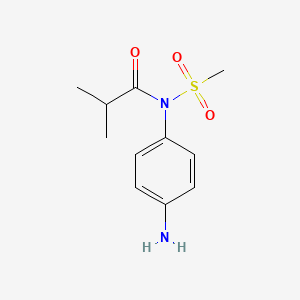
![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)

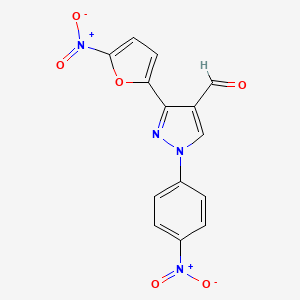

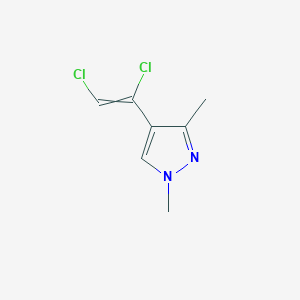



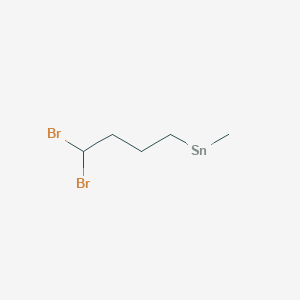
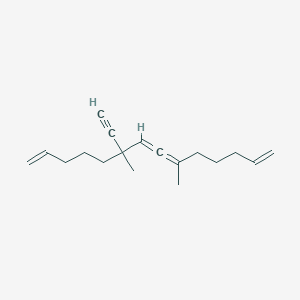
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
